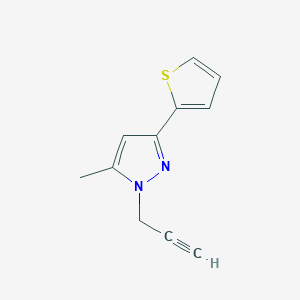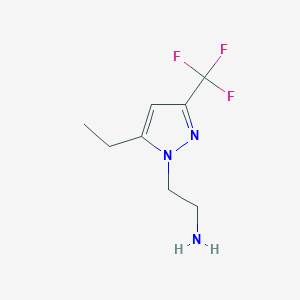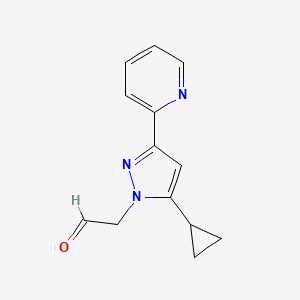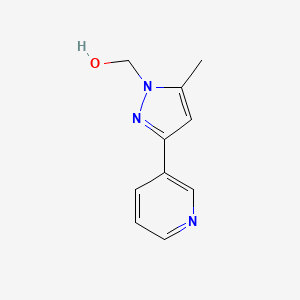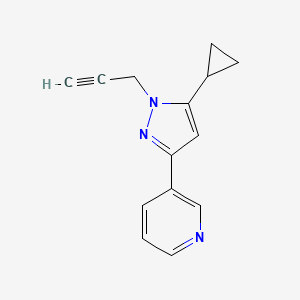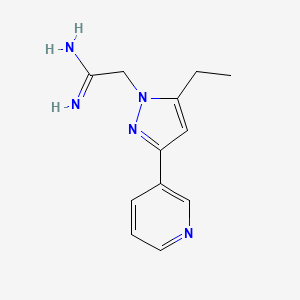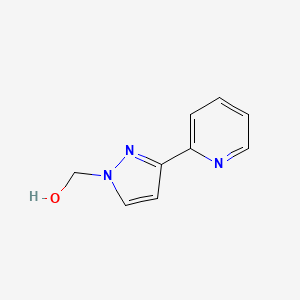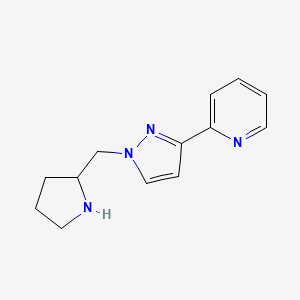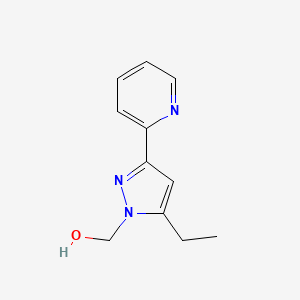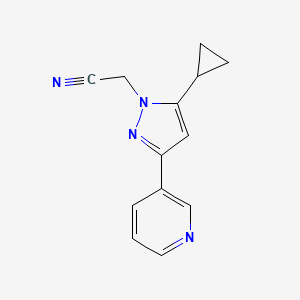
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Descripción general
Descripción
2-(5-Cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile, also known as CPPA, is an organic compound with a wide range of applications in the field of scientific research. CPPA is a nitrogen-containing heterocyclic compound, which has been found to possess a variety of biological and pharmacological activities. CPPA has been used as a substrate in the synthesis of various pharmaceuticals, as well as in the development of new drugs and drug delivery systems. In addition, CPPA has been used as a catalyst in the synthesis of various organic compounds, as well as in the development of novel materials.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Heterocyclic Compound Synthesis
A key intermediate, 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, was utilized for synthesizing various heterocycles, including pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes, incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. Some compounds demonstrated antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).
Antimicrobial and Antitumor Activities
The synthesis of pyrazolo[3,4-b]pyridine derivatives through multi-component reactions exhibited significant antibacterial and antifungal activities. Moreover, some synthesized compounds showed notable antitumor activity against liver cell lines (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Photoinduced Electron Transfer Reactions
Studies on photoinduced electron transfer (PET) reactions of 3,3-dimethyl-3H-pyrazoles and 3,3-dialkylated 4,5-diphenyl-3H-pyrazoles have been conducted. These reactions produced cyclopropenes and 2H-pyrroles, with variations observed based on the presence of sensitizers and solvents (Miyagawa, Karatsu, & Kitamura, 1997); (Yen, Huang, Tseng, Lin, & Lai, 2004).
Propiedades
IUPAC Name |
2-(5-cyclopropyl-3-pyridin-3-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-5-7-17-13(10-3-4-10)8-12(16-17)11-2-1-6-15-9-11/h1-2,6,8-10H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMBUHXDJGFZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC#N)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



